

# Preclinical Profile of H122: A TEAD-Targeted PROTAC Degrader

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | H122      |           |
| Cat. No.:            | B15621958 | Get Quote |

#### For Immediate Release

This technical guide provides an in-depth overview of the preclinical data for **H122**, a novel Proteolysis Targeting Chimera (PROTAC) designed to selectively degrade Transcriptional Enhanced Associate Domain (TEAD) proteins. This document is intended for researchers, scientists, and drug development professionals interested in the mechanism of action and therapeutic potential of **H122** in oncology.

### **Core Mechanism of Action**

**H122** is a heterobifunctional molecule that induces the degradation of TEAD proteins, which are critical downstream effectors of the Hippo signaling pathway. Dysregulation of the Hippo pathway and subsequent activation of TEADs are frequently implicated in tumorigenesis. **H122** functions by simultaneously binding to a TEAD protein and the Cereblon (CRBN) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the TEAD protein. This targeted degradation effectively inhibits TEAD-mediated gene transcription, including the downregulation of oncogenic targets such as MYC.[1]

## **Quantitative In Vitro Pharmacology**

Comprehensive in vitro studies have been conducted to characterize the potency and selectivity of **H122**. The key quantitative data are summarized in the tables below.

## **Table 1: Degradation and Binding Affinity of H122**



| Parameter | TEAD Isoform | Value (nM) |
|-----------|--------------|------------|
| DC50      | TEAD1        | 3          |
| Ki        | TEAD2        | 2.0        |
| TEAD3     | 3.6          |            |
| TEAD4     | 1.6          | _          |

DC<sub>50</sub>: Half-maximal degradation concentration. K<sub>i</sub>: Inhibitory constant.

**Table 2: Anti-proliferative Activity of H122** 

| Cell Line | Cancer Type  | IC <sub>50</sub> (nM) |
|-----------|--------------|-----------------------|
| MSTO-211H | Mesothelioma | 21.3                  |
| NCI-H226  | Mesothelioma | 0.6                   |

IC<sub>50</sub>: Half-maximal inhibitory concentration.

## **In Vivo Efficacy**

Preclinical evaluation in a mouse xenograft model using MSTO-211H mesothelioma cells demonstrated that **H122** exhibits robust anti-tumor efficacy, highlighting its potential as a therapeutic agent for TEAD-dependent cancers.[1]

## **Signaling Pathway**

**H122** directly targets the Hippo signaling pathway, a critical regulator of cell proliferation and apoptosis. By inducing the degradation of TEAD proteins, **H122** effectively curtails the transcriptional activity driven by the YAP/TAZ-TEAD complex, which is often hyperactivated in various cancers. A key downstream consequence of **H122**-mediated TEAD degradation is the significant downregulation of MYC target genes, which are crucial for tumor cell growth and survival.[1]





Click to download full resolution via product page

#### **H122** Mechanism of Action

## **Experimental Protocols**

Detailed methodologies for the key experiments cited are provided below. These protocols are based on the procedures described in the primary literature.

# Determination of Half-Maximal Degradation Concentration (DC<sub>50</sub>)

The DC50 of H122 for TEAD1 was determined in MSTO-211H cells.

Cell Culture: MSTO-211H cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO<sub>2</sub>.



- Compound Treatment: Cells were seeded in 6-well plates and allowed to adhere overnight.
   The following day, cells were treated with a serial dilution of H122 (typically ranging from 0.1 nM to 1000 nM) or vehicle control (DMSO) for a specified duration (e.g., 24 hours).
- Protein Extraction and Quantification: After treatment, cells were washed with ice-cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors. Total protein concentration was determined using a BCA protein assay.
- Western Blotting: Equal amounts of protein from each sample were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was blocked with 5% non-fat milk in TBST and then incubated with primary antibodies against TEAD1 and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. After washing, the membrane was incubated with HRPconjugated secondary antibodies.
- Data Analysis: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities were quantified using densitometry software. The percentage of TEAD1 degradation was calculated relative to the vehicle-treated control after normalization to the loading control. The DC<sub>50</sub> value was determined by fitting the doseresponse data to a four-parameter logistic curve using GraphPad Prism or similar software.

## Determination of Inhibitory Constant (Ki)

The binding affinity of **H122** to TEAD2, TEAD3, and TEAD4 was assessed using a competitive binding assay.

- Protein and Probe Preparation: Recombinant human TEAD proteins and a fluorescently labeled tracer with known affinity for the TEAD lipid pocket were used.
- Assay Setup: The assay was performed in a 384-well plate. A fixed concentration of the TEAD protein and the fluorescent tracer were incubated with serial dilutions of H122.
- Fluorescence Polarization Measurement: After an incubation period to reach equilibrium, the fluorescence polarization (FP) of each well was measured using a plate reader. The displacement of the fluorescent tracer by **H122** results in a decrease in the FP signal.
- Data Analysis: The K<sub>i</sub> value was calculated from the IC<sub>50</sub> value (the concentration of **H122** that displaces 50% of the tracer) using the Cheng-Prusoff equation, which takes into account



the concentration and K<sub>P</sub> of the fluorescent tracer.

# Determination of Half-Maximal Inhibitory Concentration (IC<sub>50</sub>) for Cell Viability

The anti-proliferative effect of **H122** was evaluated in MSTO-211H and NCI-H226 cell lines using a cell viability assay.

- Cell Seeding: Cells were seeded in 96-well plates at a density of 3,000-5,000 cells per well and allowed to attach overnight.
- Compound Treatment: The following day, the media was replaced with fresh media containing serial dilutions of **H122** or vehicle control.
- Viability Assessment: After a 72-hour incubation period, cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
- Data Analysis: Luminescence was measured using a plate reader. The percentage of cell viability was calculated relative to the vehicle-treated control. The IC<sub>50</sub> value was determined by plotting the percentage of viability against the logarithm of **H122** concentration and fitting the data to a sigmoidal dose-response curve.

### **MSTO-211H Mouse Xenograft Model**

The in vivo anti-tumor activity of **H122** was assessed in a subcutaneous xenograft model.

- Animal Husbandry: Female BALB/c nude mice (6-8 weeks old) were used. Animals were housed in a specific-pathogen-free environment with ad libitum access to food and water.
- Tumor Implantation: MSTO-211H cells (5 x  $10^6$  cells in 100  $\mu$ L of PBS/Matrigel mixture) were subcutaneously injected into the right flank of each mouse.
- Treatment: When tumors reached a palpable size (approximately 100-150 mm³), mice were
  randomized into vehicle control and H122 treatment groups. H122 was administered via a
  suitable route (e.g., intraperitoneal or oral) at a predetermined dose and schedule.







- Efficacy Evaluation: Tumor volume was measured twice weekly using calipers and calculated using the formula: (Length x Width²)/2. Body weight was also monitored as an indicator of toxicity.
- Endpoint and Analysis: The study was terminated when tumors in the control group reached
  a predetermined size or at a specified time point. Tumor growth inhibition (TGI) was
  calculated as the percentage difference in the mean tumor volume between the treated and
  vehicle control groups. Statistical analysis was performed to determine the significance of
  the anti-tumor effect.







Click to download full resolution via product page

#### Preclinical Evaluation Workflow for **H122**

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Preclinical Profile of H122: A TEAD-Targeted PROTAC Degrader]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15621958#preliminary-studies-on-h122]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com